molecular formula C13H17N3O4 B2837888 2-(cyclopropanecarboxamido)-N-((tetrahydrofuran-2-yl)methyl)oxazole-4-carboxamide CAS No. 1351618-68-2

2-(cyclopropanecarboxamido)-N-((tetrahydrofuran-2-yl)methyl)oxazole-4-carboxamide

Cat. No. B2837888
CAS RN: 1351618-68-2
M. Wt: 279.296
InChI Key: UKLLESIRFSVBMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cyclopropanecarboxamido)-N-((tetrahydrofuran-2-yl)methyl)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C13H17N3O4 and its molecular weight is 279.296. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Derivatives

Research indicates that compounds containing the oxazole ring, similar to 2-(cyclopropanecarboxamido)-N-((tetrahydrofuran-2-yl)methyl)oxazole-4-carboxamide, can be synthesized through various catalytic processes. For instance, palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions have been utilized to synthesize tetrahydrofuran, dioxolane, and oxazoline derivatives from 4-yn-1-ones and prop-2-ynyl alpha-ketoesters or amides, showcasing the versatility of these methodologies in generating complex heterocyclic systems in satisfactory yields (Bacchi et al., 2005). Similarly, copper-catalyzed intramolecular cyclization of functionalized enamides has been reported as an efficient two-step synthesis route for 2-phenyl-4,5-substituted oxazoles, further emphasizing the synthetic utility of these strategies in constructing oxazole-containing compounds (Vijay Kumar et al., 2012).

Catalytic Approaches to Oxazole Formation

The development of novel catalytic systems for the synthesis of oxazole derivatives, including 2-(cyclopropanecarboxamido)-N-((tetrahydrofuran-2-yl)methyl)oxazole-4-carboxamide, highlights the significance of these scaffolds in medicinal chemistry. Gold-catalyzed oxidation strategies, for instance, have been successfully applied for the modular synthesis of 2,4-disubstituted oxazoles, leveraging the reactivity of terminal alkynes and carboxamides. This methodology underscores the role of bidentate ligands in tempering the reactivities of gold carbenes, facilitating the [3+2] annulation process towards the efficient generation of oxazole rings (Luo et al., 2012).

Applications in Synthesis of Macrolides

Oxazoles, by virtue of their reactive nature, serve as key intermediates in the synthesis of complex molecules, including macrolides. The photooxygenation of oxazoles has been explored as a strategy for generating activated carboxylates, which subsequently engage in selective nucleophilic attacks leading to the synthesis of various macrolides. This approach demonstrates the application of oxazole derivatives in the construction of bioactive compounds with potential pharmaceutical relevance (Wasserman et al., 1981).

properties

IUPAC Name

2-(cyclopropanecarbonylamino)-N-(oxolan-2-ylmethyl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c17-11(8-3-4-8)16-13-15-10(7-20-13)12(18)14-6-9-2-1-5-19-9/h7-9H,1-6H2,(H,14,18)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLLESIRFSVBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=COC(=N2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopropanecarboxamido)-N-((tetrahydrofuran-2-yl)methyl)oxazole-4-carboxamide

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